![molecular formula C14H27NO5 B136434 Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate CAS No. 146432-41-9](/img/structure/B136434.png)
Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in disease progression, such as acetylcholinesterase in Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate has various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from damage caused by oxidative stress. It has also been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate is its potential use as a drug candidate for the treatment of various diseases. However, one of the limitations is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its potential use as a contrast agent in MRI. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Conclusion
Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis pathway involves the reaction of tert-butyl 2-aminoacetate with 2-bromoethyl 2-methylpropan-2-yl carbonate, followed by the reaction with sodium hydroxide, and finally, the reaction with ethylene glycol. The product is then purified using chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate has been extensively studied for its potential applications in various fields. In the field of medicine, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. It has also been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its ability to cross the blood-brain barrier.
Eigenschaften
CAS-Nummer |
146432-41-9 |
---|---|
Produktname |
Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |
Molekularformel |
C14H27NO5 |
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |
InChI |
InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)9-15(7-8-16)10-12(18)20-14(4,5)6/h16H,7-10H2,1-6H3 |
InChI-Schlüssel |
IUZTVXAUVUVCLI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CN(CCO)CC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)CN(CCO)CC(=O)OC(C)(C)C |
Synonyme |
N,N-BIS(T-BUTYL-4-CARBOXYMETHYL)AMINOETHANOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.